molecular formula C9H19NO B1339387 (1R,2R)-2-(Propylamino)cyclohexanol CAS No. 60093-74-5

(1R,2R)-2-(Propylamino)cyclohexanol

Cat. No.: B1339387
CAS No.: 60093-74-5
M. Wt: 157.25 g/mol
InChI Key: SXOCCHYQGUFUDW-RKDXNWHRSA-N
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Description

(1R,2R)-2-(Propylamino)cyclohexanol, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive drugs. It is structurally similar to amphetamine and methamphetamine. Propylhexedrine is commonly used as a nasal decongestant and is also used recreationally for its stimulant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Propylamino)cyclohexanol typically involves the reduction of a precursor compound, such as cyclohexanone, followed by amination. One common method includes the following steps:

    Reduction of Cyclohexanone: Cyclohexanone is reduced to cyclohexanol using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Amination: The resulting cyclohexanol is then reacted with propylamine under acidic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-(Propylamino)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more reduced amines.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: More reduced amines.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

(1R,2R)-2-(Propylamino)cyclohexanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amine chemistry.

    Biology: Studied for its effects on neurotransmitter systems and its potential as a research tool for understanding stimulant mechanisms.

    Medicine: Investigated for its potential therapeutic uses, including its role as a nasal decongestant and its stimulant properties.

    Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Propylamino)cyclohexanol involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of norepinephrine and dopamine, leading to enhanced alertness and energy. The compound targets monoamine transporters and inhibits their reuptake, resulting in increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

(1R,2R)-2-(Propylamino)cyclohexanol is structurally similar to other psychoactive compounds such as amphetamine and methamphetamine. it is unique in its specific chemical structure and its primary use as a nasal decongestant. Similar compounds include:

    Amphetamine: A potent central nervous system stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.

    Methamphetamine: A powerful stimulant with high potential for abuse, used medically for attention deficit hyperactivity disorder and obesity.

    Ephedrine: A sympathomimetic amine used as a decongestant and bronchodilator.

Each of these compounds has distinct pharmacological profiles and uses, with this compound being notable for its specific applications and effects.

Properties

IUPAC Name

(1R,2R)-2-(propylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOCCHYQGUFUDW-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574174
Record name (1R,2R)-2-(Propylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60093-74-5
Record name (1R,2R)-2-(Propylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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